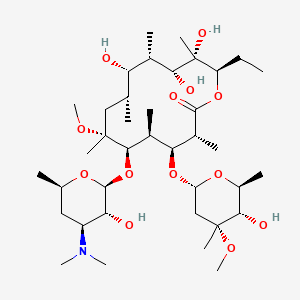

9-Dihydroclarithromycin

Description

9-Dihydroclarithromycin is a semisynthetic derivative of clarithromycin, a macrolide antibiotic widely used to treat bacterial infections. The "9-dihydro" designation indicates hydrogenation at the 9-position of the macrolide lactone ring, a modification that alters the compound’s pharmacokinetic and pharmacodynamic properties. Studies on dihydroerythromycin derivatives highlight enhanced stability and distinct biological activities, including anti-inflammatory effects, compared to their parent compounds .

Properties

CAS No. |

131791-18-9 |

|---|---|

Molecular Formula |

C38H71NO13 |

Molecular Weight |

750 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-10,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C38H71NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-33,35,40-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |

InChI Key |

JWASSTNIBKXPNV-SZZIPPHSSA-N |

SMILES |

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)O)C)O)(C)O |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)O)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)O)C)O)(C)O |

Other CAS No. |

131791-18-9 |

Synonyms |

9-dihydroclarithromycin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between 9-dihydroclarithromycin and related compounds:

Key Observations:

- Hydrogenation vs. In contrast, oxime derivatives like clarithromycin 9-(E)-oxime are critical intermediates in synthesizing macrolide antibiotics but require rigorous isomer control to minimize impurities (e.g., Z-isomer) .

- Biological Activity : While clarithromycin and erythromycin are primarily antibacterial, dihydro derivatives like 9-(S)-dihydroerythromycin exhibit anti-inflammatory properties, suggesting a divergent therapeutic application for 9-dihydroclarithromycin .

Pharmacological and Industrial Relevance

- Anti-inflammatory Potential: Dihydroerythromycin derivatives demonstrate potent in vivo anti-inflammatory activity, likely mediated through modulation of immune pathways rather than antibacterial mechanisms. This positions 9-dihydroclarithromycin as a candidate for repurposing in inflammatory diseases .

- Industrial Applications : Oxime derivatives are pivotal in antibiotic synthesis but require advanced analytical methods (e.g., HPLC) to monitor isomer ratios. In contrast, 9-dihydroclarithromycin’s synthesis may prioritize hydrogenation efficiency and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.